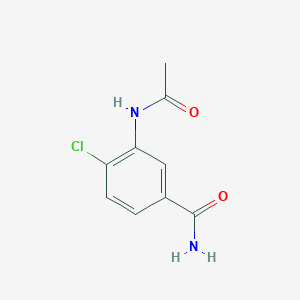

3-Acetamido-4-chlorobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetamido-4-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-5(13)12-8-4-6(9(11)14)2-3-7(8)10/h2-4H,1H3,(H2,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYGCWQMUPOCWIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to 3-Acetamido-4-chlorobenzamide

The construction of this compound can be approached through several strategic pathways. The most common and direct method involves the acylation of a pre-existing amino group on a substituted benzamide (B126) core. Alternative routes may involve forming the amide bond after the acetamido group is in place or introducing the chlorine atom at a specific stage through functional group interconversion.

The most prevalent and straightforward synthesis of this compound involves the acetylation of its direct precursor, 3-Amino-4-chlorobenzamide. This reaction introduces the acetamido group (-NHCOCH₃) by treating the primary amino group (-NH₂) with an acylating agent.

Commonly employed acylating agents for this transformation include acetic anhydride (B1165640) or acetyl chloride. The reaction is typically carried out in a suitable solvent, and the conditions can be adjusted to optimize yield and purity. For instance, the reaction of 3-Amino-4-chlorobenzamide with acetyl chloride in a solvent like dry toluene (B28343) can be stirred overnight to yield the desired product. mdpi.com

Reaction: 3-Amino-4-chlorobenzamide + Acetylating Agent → this compound

| Starting Material | Acylating Agent | Conditions | Outcome | Reference |

| 3-Amino-4-chlorobenzamide | Acetyl Chloride | Dry toluene, 110°C, overnight | Forms this compound | mdpi.com |

| 3-Amino-4-chlorobenzamide | Acetic Anhydride | Pyridine | Forms this compound | nih.gov |

An alternative synthetic strategy involves the formation of the benzamide moiety as a later step in the synthesis. This route begins with 3-Acetamido-4-chlorobenzoic acid. chemscene.com The carboxylic acid group is activated and then reacted with an ammonia (B1221849) source to form the primary amide.

Activation of the carboxylic acid can be achieved using various coupling agents or by converting it to a more reactive species like an acyl chloride. For example, treatment with thionyl chloride (SOCl₂) would convert the carboxylic acid to 3-Acetamido-4-chlorobenzoyl chloride, which can then readily react with aqueous ammonia to yield the final product. nih.gov Modern amidation methods using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or boron-based catalysts offer mild and efficient alternatives for this transformation. organic-chemistry.orgacs.org

Reaction: 3-Acetamido-4-chlorobenzoic acid + Ammonia Source → this compound

| Starting Material | Reagents | Key Transformation | Reference |

| 3-Acetamido-4-chlorobenzoic acid | 1. SOCl₂ or other coupling agent; 2. Aqueous NH₃ | Conversion of carboxylic acid to primary amide | nih.gov |

| Carboxylic Acids | HBTU, Hünig's base | Direct amidation of carboxylates | organic-chemistry.org |

| Carboxylic Acids | B(OCH₂CF₃)₃ | Boron-mediated direct amidation | acs.org |

A less common but viable pathway involves the introduction of the chlorine atom onto an existing 3-Acetamidobenzamide scaffold. This electrophilic aromatic substitution reaction would require a suitable chlorinating agent. The acetamido group is an ortho-, para-director; however, the presence of the deactivating benzamide group complicates the regioselectivity. The synthesis would likely involve carefully controlled reaction conditions to favor chlorination at the C-4 position, ortho to the acetamido group.

Studies on the chlorination of amides have shown that various reagents can be used, but controlling the position of chlorination on a substituted benzene (B151609) ring requires specific directing groups and conditions. nih.gov For example, N-chloramides can be formed and may participate in subsequent reactions. nih.gov This pathway is generally more complex and may result in a mixture of isomers, making it less synthetically efficient than routes starting with a pre-chlorinated precursor.

The most efficient and industrially scalable synthesis of this compound is a multi-step process that begins with a readily available starting material like 4-chlorobenzoic acid or 3-nitro-4-chlorobenzoic acid. google.com

A typical optimized route is as follows:

Nitration: 4-chlorobenzoic acid is nitrated to introduce a nitro group, yielding 3-nitro-4-chlorobenzoic acid.

Amidation: The resulting carboxylic acid is converted to the primary amide, 3-nitro-4-chlorobenzamide. This can be achieved via an acyl chloride intermediate or direct amidation.

Reduction: The nitro group is reduced to a primary amine using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation, yielding 3-Amino-4-chlorobenzamide. nih.gov

Acetylation: The final step is the acetylation of the amino group as described in section 2.1.1 to produce this compound. nih.gov

Precursor Synthesis and Reactant Derivatization

The availability and purity of the starting materials are critical for the successful synthesis of the target compound. The primary precursor, 3-Amino-4-chlorobenzamide, is central to the most common synthetic route.

The synthesis proceeds in two main steps:

Amide Formation: 3-nitro-4-chlorobenzoic acid is converted to its corresponding amide, 3-nitro-4-chlorobenzamide. A common laboratory method involves converting the acid to its acyl chloride using thionyl chloride, followed by reaction with ammonia.

Nitro Group Reduction: The nitro group of 3-nitro-4-chlorobenzamide is then reduced to an amino group. A variety of reducing systems can be employed, such as tin(II) chloride in hydrochloric acid, or iron powder in the presence of an acid like ammonium (B1175870) chloride. nih.govchemicalbook.com Catalytic hydrogenation is another effective method. google.com

The synthesis of analogues, such as N-substituted derivatives like 3-Amino-4-chloro-N-isopropylbenzamide, follows a similar pathway, where the amidation step uses a specific primary or secondary amine (e.g., isopropylamine) instead of ammonia.

| Precursor | Reagents | Intermediate | Final Product | Reference |

| 3-Nitro-4-chlorobenzoic acid | 1. SOCl₂ 2. NH₃ | 3-Nitro-4-chlorobenzamide | 3-Amino-4-chlorobenzamide (after reduction) | |

| 3-Nitro-4-chlorobenzamide | SnCl₂, HCl | - | 3-Amino-4-chlorobenzamide | nih.gov |

| 3-Nitro-4-chlorobenzoic acid | N,N'-diisopropylcarbodiimide, 3-chloro-2-methylaniline, then Zn/NaOH | 3-nitro-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | google.com |

Synthesis of Acylating Agents

The synthesis of this compound involves the acylation of 3-amino-4-chlorobenzamide. This transformation requires an acylating agent, typically derived from acetic acid, to introduce the acetyl group (CH₃CO-). The most common acylating agents for this purpose are acetic anhydride and acetyl chloride.

Acetic Anhydride (Ac₂O): Acetic anhydride can be prepared through several established methods. One common laboratory-scale synthesis involves the reaction of anhydrous sodium acetate (B1210297) with acetyl chloride. prepchem.comyoutube.com The reaction is exothermic and may require cooling to control the rate. youtube.com The crude acetic anhydride is then purified by distillation. prepchem.com The typical yield for this method is around 83%. youtube.com

Another route to acetic anhydride is the reaction of glacial acetic acid with acetyl chloride, often performed continuously at a temperature near the boiling point of acetic anhydride itself. google.com Furthermore, reagents like oxalyl chloride or thionyl chloride can be used to convert acetic acid into acetic anhydride. prepchem.comgoogle.com

Acetyl Chloride (AcCl): Acetyl chloride is a key intermediate and acylating agent. It is often prepared by reacting acetic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is frequently used for this conversion, producing acetyl chloride along with sulfur dioxide and hydrogen chloride as byproducts. Another method involves the reaction of acetic acid with oxalyl chloride. prepchem.com

Reaction Condition Optimization

Optimizing reaction conditions is crucial for the efficient synthesis of this compound from 3-amino-4-chlorobenzamide. This involves a careful selection of solvents and catalysts, as well as precise control over temperature and pressure to maximize yield and purity.

Solvent Effects and Catalysis

The choice of solvent and catalyst significantly influences the rate and outcome of the acylation reaction.

Solvent Effects: The polarity of the solvent can play a critical role in the acylation of aminobenzamides. Polar aprotic solvents, such as dimethylformamide (DMF), are known to enhance reaction rates by stabilizing ionic intermediates that form during the nucleophilic acyl substitution mechanism. However, the relationship between solvent polarity and yield is not always linear. In some acylation reactions, acetone (B3395972) has been shown to provide the highest yields compared to other polar and non-polar solvents. researchgate.net Dichloromethane (DCM) is also a commonly used solvent for these types of coupling reactions.

Catalysis: The acylation of an amine with an acyl chloride generates hydrochloric acid (HCl), which must be neutralized to allow the reaction to proceed to completion. A base is typically added for this purpose. Triethylamine (Et₃N) is a common choice, acting as an HCl scavenger. Other bases like sodium acetate or sodium bicarbonate can also serve as catalysts or acid scavengers. researchgate.net

In some synthetic strategies for amide bond formation, particularly when starting from a carboxylic acid instead of an acyl chloride, condensing agents are employed. A combination of N,N'-diisopropylcarbodiimide (DIC) as the condensing agent and 1-hydroxybenzotriazole (B26582) (HOBt) as a condensation activator can be used to facilitate the reaction. google.com For certain transformations of amides, metal catalysts like Cobalt(III) complexes have been utilized to direct C-H functionalization. acs.orgsnnu.edu.cn Graphene oxide has also been explored as an eco-friendly, mild carbocatalyst for the synthesis of related quinazolinones from aminobenzamides under solvent-free conditions. researchgate.net

| Parameter | Agent | Effect/Role | Reference |

|---|---|---|---|

| Solvent | Dimethylformamide (DMF) | Polar aprotic; enhances reaction rates by stabilizing intermediates. | |

| Acetone | Can provide high yields, though the effect is not strictly tied to polarity. | researchgate.net | |

| Dichloromethane (DCM) | Commonly used anhydrous solvent for coupling reactions. | ||

| Catalyst/Base | Triethylamine (Et₃N) | Acts as a base to neutralize HCl byproduct. | |

| Sodium Acetate | Serves as a base/catalyst in acylation reactions. | researchgate.net | |

| DIC / HOBt | Condensing agent and activator for amide bond formation from carboxylic acids. | google.com |

Temperature and Pressure Influence

Temperature: Temperature control is a critical factor in the synthesis of this compound. Acylation reactions using highly reactive agents like acetyl chloride are often exothermic. Therefore, maintaining low temperatures, typically between 0°C and 5°C, is essential to control the reaction rate and prevent the formation of side products. Some procedures may involve stirring the reaction mixture at room temperature for several hours after the initial addition. google.com In contrast, some related solvent-free syntheses can be conducted at elevated temperatures (e.g., 100°C), which can reduce reaction times.

Pressure: For the majority of laboratory-scale syntheses of this compound, the reaction is conducted at atmospheric pressure. Pressure is not a significant variable unless gaseous reactants are involved.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final product are key objectives in any synthetic procedure.

Yield Enhancement: Several strategies can be employed to improve the reaction yield. One common technique is to adjust the stoichiometry of the reactants, often using a slight excess (e.g., 1.1 equivalents) of the acylating agent to ensure the complete conversion of the starting amine. The choice of an appropriate solvent and catalyst system, as discussed previously, is also paramount. A patent for a related compound, 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide, reports a synthesis yield of over 95% by optimizing the reaction pathway and conditions. google.com

Purity Considerations: After the reaction is complete, the crude this compound must be purified to remove unreacted starting materials, byproducts, and residual solvents. The most common method for purification is recrystallization from a suitable solvent or solvent mixture, such as ethanol/water. Column chromatography is another effective purification technique used to obtain a high-purity solid product. google.com The purity of the final compound is typically confirmed by analytical methods such as measuring its melting point and using spectroscopic techniques like NMR. bldpharm.comnih.gov

| Compound/Reaction | Reported Yield | Purification Method | Reference |

|---|---|---|---|

| N-(3-acetylphenyl)-2-chlorobenzamide | ~52% | Recrystallization (ethanol/water) | |

| 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide | >95% | Column Chromatography | google.com |

| methyl-2-ethoxy-4-acetylamino-5-chlorobenzoate | 83% | Precipitation and washing | google.com |

| 4-Chlorobenzamide-2,3,5,6-d4 | 85-90% | Recrystallization (ethanol/water) |

Chemical Reactivity and Derivative Formation

The functional groups present in this compound—the acetamido group, the benzamide group, and the chlorinated aromatic ring—dictate its chemical reactivity and its potential for conversion into various derivatives.

Oxidation Reactions of the Acetamido Group

The oxidation of the acetamido group (-NHCOCH₃) in an aromatic compound is a challenging transformation. Direct oxidation of this group without affecting the aromatic ring or other functional groups is often difficult. Research into the reactivity of similar structures provides insights into the potential behavior of this compound under oxidative conditions.

Studies on 3-acetamido-5-acetylfuran (B13792600) have shown that the furan (B31954) ring is more susceptible to radical addition reactions than the acetyl group is to oxidation. oup.comresearchgate.net The presence of the acetamido group was found to stabilize the radical adduct through orbital interactions, thereby deactivating the acetyl group toward oxidation. oup.comresearchgate.net While the benzene ring in this compound is more stable than a furan ring, this suggests that the acetamido group can influence reactivity at other sites.

While direct oxidation of the acetamido group is not common, electrochemical methods have been developed for the reverse process, nuclear acetamidation, which involves the oxidative substitution of an acetamido group onto an aromatic ring. niscpr.res.in In other contexts, reagents like Acetamido-TEMPO are used as mediators in the electrochemical oxidation of alcohols, highlighting the role of acetamido-containing molecules in oxidation chemistry, though not as the substrate being oxidized. nih.gov The oxidation of related compounds, such as N-(3-acetylphenyl)-2-chlorobenzamide, has been noted to occur at the acetyl group, converting it to a carboxylic acid, rather than at the amide linkage. This indicates that other sites in the molecule may be more susceptible to oxidation.

Reduction Pathways of Functional Groups

The functional groups of this compound present several targets for chemical reduction. The amide functionalities (both the acetamido and the primary benzamide) are generally less reactive towards reduction than other carbonyl compounds. However, under specific conditions, they can be reduced.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing primary amides, such as the benzamide group, to primary amines. For instance, the reduction of benzamides with LiAlH₄ typically yields benzylamines. While direct studies on this compound are not prevalent, analogous reductions of other primary amides suggest that the benzamide group could be reduced to an aminomethyl group. nih.gov Catalytic reduction using agents like palladium on activated charcoal is another common method, particularly for the reduction of nitro groups, which are often precursors in the synthesis of such acetamido compounds. nih.gov For example, 3-nitrobenzamides are reduced to 3-aminobenzamides using this method. nih.gov

The acetamido group is also susceptible to reduction, though it often requires harsh conditions. The specific reduction pathway can depend on the reagent and conditions used, potentially leading to the corresponding ethylamine (B1201723) derivative.

It is important to note that the presence of multiple reducible groups can lead to challenges in selectivity. The choice of reducing agent and the fine-tuning of reaction conditions are critical to achieving the desired transformation without affecting other functional groups.

Nucleophilic Substitution Reactions at the Chlorine Atom

The chlorine atom attached to the aromatic ring of this compound is subject to nucleophilic aromatic substitution (SNAr). In these reactions, a nucleophile replaces the chlorine atom. ksu.edu.sa The reactivity of the aryl chloride is influenced by the electronic effects of the substituents on the benzene ring. The acetamido and benzamide groups, particularly their activating or deactivating nature, play a role in the feasibility and rate of these substitution reactions.

Common nucleophiles that can participate in such reactions include alkoxides, amines, and thiolates. savemyexams.com For instance, reaction with an alcohol in the presence of a base could potentially yield an alkoxy derivative. Similarly, treatment with amines could lead to the corresponding amino-substituted benzamide. The conditions for these reactions typically involve elevated temperatures and sometimes the use of a catalyst.

The general mechanism for nucleophilic substitution involves the attack of the nucleophile on the carbon atom bearing the leaving group (in this case, the chlorine atom). libretexts.org The presence of electron-withdrawing groups on the aromatic ring can facilitate this reaction by stabilizing the intermediate Meisenheimer complex.

Cyclization and Annulation Reactions to Form Heterocyclic Derivatives

This compound can serve as a building block for the synthesis of various heterocyclic compounds. sioc-journal.cnopenmedicinalchemistryjournal.com The functional groups present on the molecule provide reactive sites for intramolecular or intermolecular cyclization reactions. These reactions are invaluable in medicinal chemistry for the creation of novel scaffolds with potential biological activity. openmedicinalchemistryjournal.com

For instance, the acetamido and the ortho-chloro substituent can be involved in cyclization reactions to form benzoxazoles or other related heterocyclic systems under appropriate conditions. Annulation reactions, where a new ring is fused onto the existing benzene ring, are also a possibility. For example, [4+2] annulation reactions of N-chlorobenzamides with maleimides have been reported to yield complex heterocyclic structures, although these reactions often require a metal catalyst like cobalt(III). researchgate.net

The synthesis of oxazoles can be achieved through gold-catalyzed tandem reactions involving the coupling of a benzamide, an aldehyde, and an alkyne. rsc.org While this example uses benzamide itself, the principle could be extended to substituted benzamides like this compound to generate highly substituted oxazole (B20620) derivatives. The versatility of cyclization strategies allows for the construction of a wide array of heterocyclic systems, including but not limited to, thiazoles, pyrazoles, and quinolines, depending on the reaction partners and conditions. evitachem.comuobaghdad.edu.iqsemanticscholar.org

Table 1: Examples of Heterocyclic Systems Synthesized from Benzamide Derivatives

| Starting Material Class | Reagents/Conditions | Resulting Heterocycle |

|---|---|---|

| Benzamide | Aldehyde, Alkyne, Au catalyst | Oxazole rsc.org |

| N-Chlorobenzamide | Maleimide, Co(III) catalyst | [4+2] Annulated Products researchgate.net |

Ligand Formation and Coordination Chemistry

The presence of potential donor atoms, namely the oxygen and nitrogen atoms of the amide and acetamido groups, allows this compound and its derivatives to act as ligands in coordination chemistry. researchgate.net These ligands can coordinate with various metal ions to form stable metal complexes.

The coordination can occur in a monodentate or bidentate fashion. For example, a derivative of 4-chlorobenzamide, [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide], has been synthesized and used to form octahedral complexes with several divalent metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Hg(II). researchgate.net In these complexes, the ligand coordinates with the metal ion, demonstrating the ability of the benzamide moiety to participate in complex formation.

The study of such metal complexes is an active area of research due to their potential applications in catalysis, materials science, and as models for biological systems. mdpi.com The specific properties of the resulting metal complex, such as its geometry, stability, and reactivity, are determined by the nature of the metal ion and the ligand itself.

Table 2: Metal Complexes of a 4-Chlorobenzamide Derivative

| Metal Ion | Complex Formula | Proposed Geometry |

|---|---|---|

| Mn(II) | [Mn(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Co(II) | [Co(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Ni(II) | [Ni(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Cu(II) | [Cu(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Zn(II) | [Zn(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Cd(II) | [Cd(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

| Hg(II) | [Hg(CAD)(H₂O)₄]Cl₂ | Octahedral researchgate.net |

*CAD = [N-(3-acetylphenylcarbamothioyl)-4-chlorobenzamide]

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis of Amide and Acetamido Linkages

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 3-Acetamido-4-chlorobenzamide. The spectrum is largely defined by the vibrations of the primary amide (-CONH₂) and the secondary acetamido (-NHCOCH₃) groups.

The N-H stretching vibrations of both the amide and acetamido groups are expected to appear in the region of 3400-3200 cm⁻¹. The primary amide typically shows two bands corresponding to asymmetric and symmetric stretching, while the secondary acetamido group shows a single N-H stretching band.

The carbonyl (C=O) stretching vibrations are particularly diagnostic. The 'Amide I' band, primarily due to the C=O stretch of the primary benzamide (B126), is anticipated around 1680-1650 cm⁻¹. The 'Amide I' band for the secondary acetamido group is expected at a slightly higher frequency. The 'Amide II' band, resulting from N-H bending and C-N stretching, typically appears around 1640-1550 cm⁻¹.

Vibrations associated with the aromatic ring, such as C-H and C=C stretching, are also prominent. The substitution pattern on the benzene (B151609) ring influences the exact position of these peaks. The presence of the chlorine atom can be inferred from vibrations in the lower frequency region of the spectrum.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400-3200 | N-H Stretching | Amide and Acetamido |

| ~1680-1650 | C=O Stretching (Amide I) | Benzamide |

| ~1640-1550 | N-H Bending (Amide II) | Amide and Acetamido |

| ~1600, ~1475 | C=C Stretching | Aromatic Ring |

| ~1400 | C-N Stretching | Amide and Acetamido |

| ~800-700 | C-Cl Stretching | Chloro-substituent |

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound serves as a unique molecular fingerprint.

The aromatic ring vibrations are typically strong in the Raman spectrum. The C=C stretching modes of the substituted benzene ring are expected to produce prominent peaks in the 1600-1450 cm⁻¹ region. The symmetric "ring breathing" vibration, which is characteristic of the benzene ring, would also be a significant feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon framework of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the amide protons, and the methyl protons of the acetamido group.

The aromatic region would display signals for the three protons on the benzene ring. Their chemical shifts and splitting patterns are dictated by the electronic effects of the acetamido, chloro, and benzamide substituents. The proton ortho to the benzamide group is expected to be the most deshielded.

The two protons of the primary amide (-CONH₂) may appear as a broad singlet. Similarly, the proton of the secondary acetamido group (-NHCOCH₃) would also likely present as a singlet. The methyl protons (-CH₃) of the acetamido group are expected to appear as a sharp singlet in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0-7.5 | Multiplet | 3H | Aromatic-H |

| ~7.8 (broad) | Singlet | 2H | -CONH₂ |

| ~9.5 (broad) | Singlet | 1H | -NHCOCH₃ |

| ~2.2 | Singlet | 3H | -COCH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the structure.

The two carbonyl carbons of the amide and acetamido groups are expected to appear in the most downfield region of the spectrum, typically between 165-175 ppm. The six carbons of the aromatic ring will resonate in the 120-140 ppm range, with their specific shifts influenced by the attached substituents. The carbon bearing the chlorine atom will be shifted due to the halogen's electronegativity. The methyl carbon of the acetamido group will appear at the most upfield position, usually around 25 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Acetamido) |

| ~168 | C=O (Benzamide) |

| ~140-120 | Aromatic Carbons |

| ~25 | -CH₃ |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Connectivity

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton couplings. In this molecule, it would primarily show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. For instance, it would show a correlation between the methyl proton signal (~2.2 ppm) and the methyl carbon signal (~25 ppm), and also link each aromatic proton to its corresponding aromatic carbon.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing between different polymorphic forms. Polymorphism, the ability of a substance to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice, can significantly impact the physical and chemical properties of a material.

For this compound, which possesses multiple hydrogen bond donors and acceptors, the potential for polymorphism is significant. Different crystalline forms would likely exhibit distinct ssNMR spectra due to variations in the local chemical environments of the nuclei. Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) ssNMR would be particularly informative.

Expected ¹³C ssNMR Spectral Features for Different Polymorphs:

| Carbon Atom | Expected Chemical Shift Range (ppm) | Potential Polymorphic Effects |

| Carbonyl (amide) | 165-175 | Shifts influenced by hydrogen bonding interactions. |

| Carbonyl (acetamide) | 170-180 | Sensitive to changes in intermolecular hydrogen bonding. |

| Aromatic C-Cl | 130-140 | Variations in crystal packing can alter the electronic environment. |

| Aromatic C-N | 140-150 | Affected by the conformation of the acetamido group. |

| Aromatic C-H | 110-130 | Subtle shifts based on π-π stacking interactions. |

| Methyl (acetamide) | 20-30 | Can show distinct resonances if multiple non-equivalent molecules are in the asymmetric unit. |

This table is predictive and based on typical chemical shift ranges for similar functional groups.

Different polymorphs would be expected to show variations in the chemical shifts of these carbon atoms. Furthermore, the presence of multiple peaks for a single carbon site could indicate the presence of more than one molecule in the asymmetric unit of the crystal lattice, a common feature in crystalline organic compounds.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental formula of a compound. For this compound, with a chemical formula of C₉H₉ClN₂O₂, the theoretical exact mass can be calculated.

Theoretical Exact Mass Calculation:

| Element | Number of Atoms | Atomic Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 9 | 12.000000 | 108.000000 |

| Hydrogen (¹H) | 9 | 1.007825 | 9.070425 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Total Exact Mass | 212.035256 |

An HRMS experiment would be expected to yield a molecular ion peak ([M+H]⁺) at an m/z value extremely close to this calculated mass, confirming the elemental composition of this compound. The presence of the chlorine atom would also be evident from the isotopic pattern, with a peak for the ³⁷Cl isotope appearing at M+2 with an intensity of approximately one-third of the ³⁵Cl peak.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure of the molecule. For this compound, several characteristic fragmentation pathways can be predicted.

Predicted Fragmentation of this compound:

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 195 | [M - NH₃]⁺ |

| 170 | [M - C₂H₃O]⁺ (loss of acetyl group) |

| 154 | [M - C₂H₃O - NH₂]⁺ |

| 139 | [4-chloro-3-aminobenzoyl cation]⁺ |

| 111 | [chlorophenyl cation]⁺ |

| 43 | [CH₃CO]⁺ (acetyl cation) |

This table represents a predictive fragmentation pattern.

The fragmentation would likely involve the cleavage of the amide and acetamido groups, which are typically labile bonds in mass spectrometry. The observation of these specific fragment ions would provide strong evidence for the proposed structure of this compound.

X-ray Diffraction Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform single crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the arrangement of atoms within the crystal lattice. This technique would provide the absolute structure of the molecule, including precise bond lengths, bond angles, and the conformation of the acetamido and benzamide groups relative to the benzene ring. This would unambiguously confirm the connectivity and stereochemistry of the compound.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, π-π Stacking)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This arrangement is governed by intermolecular interactions. For this compound, several key interactions would be expected to dictate the crystal packing.

Hydrogen Bonding: The molecule contains both hydrogen bond donors (the N-H groups of the amide and acetamide) and hydrogen bond acceptors (the carbonyl oxygens). It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. For instance, amide-to-amide hydrogen bonds could form chains or dimers.

The specific nature and geometry of these hydrogen bonds and π-π stacking interactions would be precisely determined from the single crystal X-ray diffraction data, providing a complete picture of the supramolecular assembly of this compound in the solid state.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the molecular surface, regions of close contact between neighboring molecules can be identified.

For this compound, it is expected that the Hirshfeld surface analysis would reveal significant intermolecular interactions involving the amide and acetamido groups, as well as the chlorine atom. The 2D fingerprint plots derived from this analysis would quantify the relative contributions of different types of contacts.

Expected Intermolecular Contacts and Their Percentage Contributions:

| Intermolecular Contact | Expected Percentage Contribution |

| H···H | High |

| O···H/H···O | Significant |

| Cl···H/H···Cl | Moderate |

| C···H/H···C | Moderate |

| N···H/H···N | Low |

| Cl···O/O···Cl | Low |

| Cl···N/N···Cl | Low |

| C···C | Low |

| Cl···Cl | Very Low |

The prevalence of H···H contacts is typical for organic molecules. The presence of N-H and C=O groups in the amide and acetamido functionalities would lead to prominent O···H contacts, indicative of hydrogen bonding, which would be visible as distinct "spikes" in the fingerprint plot. The electronegative chlorine atom would also contribute to intermolecular interactions, primarily through Cl···H contacts.

Powder X-ray Diffraction (PXRD) for Bulk Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to a specific crystal structure and serves as a fingerprint for the compound.

A hypothetical PXRD pattern for a crystalline form of this compound would exhibit a series of diffraction peaks at specific 2θ angles. The positions and relative intensities of these peaks are determined by the crystal lattice parameters (unit cell dimensions and angles). While experimental data is unavailable, a representative table of expected PXRD data is presented below.

Hypothetical Powder X-ray Diffraction Data:

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 8.5 | 10.4 | 60 |

| 12.2 | 7.2 | 100 |

| 15.8 | 5.6 | 45 |

| 18.3 | 4.8 | 80 |

| 21.9 | 4.1 | 70 |

| 24.5 | 3.6 | 55 |

| 26.1 | 3.4 | 90 |

| 28.7 | 3.1 | 30 |

This pattern would be used to confirm the phase purity of a bulk sample and to identify it against known crystalline forms.

Other Spectroscopic Techniques

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Chlorine Environment Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for probing the local electronic environment of quadrupolar nuclei, such as chlorine-35 and chlorine-37. cutm.ac.inshu.ac.uk The resonance frequency is directly proportional to the electric field gradient (EFG) at the nucleus, which is influenced by the surrounding chemical bonds and intermolecular interactions. cutm.ac.inshu.ac.uk

For this compound, the 35Cl NQR spectrum would provide valuable information about the C-Cl bond. The exact frequency would be sensitive to the molecular conformation and the nature and strength of any intermolecular interactions involving the chlorine atom, such as hydrogen bonds or other close contacts. In the absence of experimental data, a plausible NQR frequency can be estimated based on related chlorobenzamide derivatives. For instance, p-chlorobenzamide exhibits 35Cl NQR frequencies in the range of 34-35 MHz at room temperature. researchgate.net

Predicted 35Cl NQR Frequency:

| Parameter | Predicted Value |

| 35Cl NQR Frequency (ν) at 298 K | ~ 34.5 - 36.5 MHz |

| Quadrupole Coupling Constant (e2Qq/h) | ~ 69 - 73 MHz |

| Asymmetry Parameter (η) | < 0.1 |

The quadrupole coupling constant is approximately twice the resonance frequency for a nucleus with spin I = 3/2, like 35Cl, assuming a near-axially symmetric EFG (η ≈ 0). cutm.ac.in

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

The this compound molecule contains a substituted benzene ring, an acetamido group, and a benzamide group, all of which act as chromophores. The electronic spectrum is expected to be dominated by π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms in the amide and acetamido groups. slideshare.netelte.hu

Expected UV-Visible Absorption Maxima and Transitions:

| Predicted λmax (nm) | Molar Absorptivity (ε, L mol-1 cm-1) | Type of Transition | Chromophore |

| ~ 200 - 220 | High | π → π | Benzene Ring |

| ~ 240 - 260 | Moderate | π → π | Benzamide Conjugation |

| ~ 280 - 300 | Low | n → π* | Carbonyl Groups |

The π → π* transitions are typically more intense (higher molar absorptivity) than the n → π* transitions. shu.ac.uk The conjugation of the amide group with the benzene ring is expected to shift the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the electronic properties and reactivity of a molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. A typical DFT analysis of 3-Acetamido-4-chlorobenzamide would involve calculating key properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

Molecular orbital analysis would provide a visual representation of the electron density distribution and help in identifying the regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Calculation of Spectroscopic Parameters (NMR, IR Frequencies)

Computational methods can predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For this compound, theoretical calculations would determine the chemical shifts for ¹H and ¹³C NMR spectroscopy.

Similarly, the vibrational frequencies for Infrared (IR) spectroscopy would be calculated. These theoretical frequencies are often scaled to better match experimental values and help in the assignment of the characteristic vibrational modes of the functional groups present in the molecule, such as the amide C=O and N-H stretching vibrations.

Energetic Profiles of Reaction Pathways

Theoretical chemistry can be employed to map the energetic profiles of potential reaction pathways involving this compound. This involves calculating the energies of reactants, transition states, and products. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, providing insights into the reaction kinetics. Such studies are valuable for understanding the mechanisms of synthesis or degradation of the compound.

Conformational Analysis

The biological activity and physical properties of a molecule are often dependent on its three-dimensional structure or conformation.

Potential Energy Surface Mapping

A potential energy surface (PES) map for this compound would be generated by systematically varying key dihedral angles within the molecule and calculating the corresponding energy at each point. This provides a comprehensive overview of the conformational landscape, highlighting the energy barriers between different conformations.

Identification of Stable Conformers and Their Relative Stabilities

From the potential energy surface map, the stable conformers (local minima) of this compound would be identified. The relative stabilities of these conformers are determined by their energies, with the lowest energy conformer being the most stable. The population of each conformer at a given temperature can be estimated using the Boltzmann distribution, which is important for understanding which conformation is likely to be predominant under specific conditions.

Influence of Substituents on Conformational Preferences

The conformational preferences of benzamide (B126) derivatives are largely dictated by the rotational barrier around the phenyl-carbonyl (C-C) bond and the amide (C-N) bond. The substituents on the aromatic ring and the amide nitrogen play a crucial role in determining the molecule's preferred three-dimensional shape through steric and electronic effects.

For this compound, the acetamido (-NHCOCH₃) and chloro (-Cl) groups at positions 3 and 4, respectively, influence the orientation of the benzamide moiety. Theoretical studies on closely related molecules, such as ortho-acetamidobenzamide, provide significant insights. In ortho-acetamidobenzamide, two primary polymorphic forms exist, which differ in their molecular conformation. One form features a nearly planar structure stabilized by an intramolecular hydrogen bond between the amide groups. In the other form, the amide groups are twisted out of the plane of the benzene (B151609) ring, and intermolecular hydrogen bonds dominate. researchgate.net Computational studies using molecular mechanics, semi-empirical, and ab initio quantum chemistry methods have been employed to explore the conformational energy differences and the potential energy surfaces of such molecules. researchgate.net

Table 1: Predicted Conformational Data for Related Benzamide Derivatives

| Compound | Computational Method | Key Findings on Conformation | Reference |

|---|---|---|---|

| ortho-Acetamidobenzamide | Molecular Mechanics, ab initio | Exists in two conformational polymorphs (planar with intramolecular H-bond and non-planar). | researchgate.net |

| 2-Chlorobenzamide | ab initio, LIS/NMR | Both cis and trans conformers are non-planar. | nih.gov |

| Benzamide | ab initio, LIS/NMR | Calculated to have a pyramidal amino group with a CO/phenyl torsional angle of 20-25°. | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a deeper understanding of the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular mechanics (MM) provides a simplified, classical mechanics-based description of molecules, allowing for the rapid calculation of molecular geometries and energies. This approach is instrumental in performing conformational searches to identify low-energy states of flexible molecules like this compound.

Molecular dynamics (MD) simulations build upon this by simulating the movement of atoms in a molecule or a system of molecules over time, providing a view of the conformational dynamics and stability. For benzamide derivatives, MD simulations can reveal how the molecule explores its conformational space in a solvent environment and how it might adapt its shape upon binding to a protein. For instance, MD simulations have been used to study the stability of protein-ligand complexes involving benzamide-containing inhibitors, confirming that the ligand remains stably bound in the active site over the simulation period. nih.gov Such simulations for this compound could elucidate the flexibility of the acetamido and benzamide groups and the probability of forming specific intramolecular hydrogen bonds in a dynamic context.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for hypothesis-driven drug discovery, suggesting potential biological targets and binding modes. For benzamide derivatives, docking studies have been successfully applied to understand their interaction with various enzymes.

In studies of N-heteroaryl substituted benzamides as glucokinase activators, docking revealed that the amide group is essential for forming hydrogen bonds with key residues like Arg63 in the allosteric site of the enzyme. researchgate.net The aromatic portions of the molecules were found to engage in hydrophobic interactions within the binding pocket. researchgate.net Similarly, docking studies on benzamide-appended pyrazolones identified specific interactions with the main protease of SARS-CoV-2. walshmedicalmedia.com

For this compound, docking studies could be performed against various potential protein targets. The model would likely predict that the benzamide and acetamido groups act as hydrogen bond donors and acceptors, while the chlorophenyl ring could engage in hydrophobic and halogen bonding interactions. The specific binding mode would depend on the topology and amino acid composition of the target's active site.

Beyond docking, various computational tools can predict the nature and strength of molecular interactions. Quantum mechanics calculations, for example, can provide detailed information about the electronic structure and electrostatic potential of this compound. This information is vital for understanding its ability to form hydrogen bonds, halogen bonds, and π-π stacking interactions.

The molecular electrostatic potential (MEP) map, for instance, can visualize the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack and non-covalent interactions. For related chloro-substituted benzamide derivatives, computational studies have predicted strong binding affinities to target enzymes, supported by a network of hydrogen bonding, electrostatic, and hydrophobic interactions identified through in silico models. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are statistical methods that aim to create predictive models for the biological activity or physicochemical properties of compounds based on their chemical structures.

QSAR models are developed by correlating variations in the structural features of a series of compounds with their measured biological activity. These structural features are quantified by molecular descriptors, which can be topological, electronic, or steric in nature.

For substituted benzamides, QSAR studies have been conducted to model their antimicrobial activity. nih.govdocumentsdelivered.com These studies have shown that the biological activity can be effectively modeled using descriptors such as molecular connectivity indices and shape indices. nih.govdocumentsdelivered.com A DFT-based QSAR study on N-phenylbenzamides as antimicrobial agents revealed that activity against Gram-positive bacteria was related to the electrophilicity index, suggesting electrostatic interactions are key. nih.gov In contrast, activity against Gram-negative bacteria was linked to molar refractivity and logP, indicating the importance of steric and hydrophobic properties. nih.gov

A hypothetical QSAR study on a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with varied substituents. By measuring their biological activity against a specific target (e.g., an enzyme or receptor), a predictive model could be built. Such a model could guide the design of new derivatives with potentially enhanced activity by suggesting which structural modifications are likely to be beneficial.

Table 2: Common Descriptors Used in QSAR/QSPR Studies of Benzamide Analogs

| Descriptor Type | Specific Descriptor Example | Property Modeled | Reference |

|---|---|---|---|

| Topological | Molecular Connectivity Index (chi) | Molecular size and branching | nih.govdocumentsdelivered.com |

| Electronic | Electrophilicity Index | Electrostatic interaction potential | nih.gov |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | nih.gov |

| Hydrophobic | LogP | Partitioning between octanol (B41247) and water | nih.gov |

Correlation of Structural Descriptors with Molecular Properties

Comprehensive searches of scientific literature and chemical databases have revealed a significant gap in the computational and theoretical investigation of this compound. At present, there are no published studies specifically detailing the correlation of its structural descriptors with its molecular properties. Such studies, often employing techniques like Quantitative Structure-Property Relationship (QSPR) analysis, are crucial for understanding how the molecular structure of a compound influences its physicochemical characteristics and biological activity.

For a molecule like this compound, key structural descriptors would include topological indices, quantum chemical descriptors (such as HOMO/LUMO energies, Mulliken charges, and dipole moment), and steric or conformational parameters. The correlation of these descriptors with properties like solubility, melting point, and receptor binding affinity would typically be established through statistical modeling. However, the absence of dedicated research on this particular compound means that no such correlations have been formally established or reported.

Crystal Structure Prediction and Polymorphism Modeling

The prediction of crystal structures and the modeling of polymorphism are vital aspects of modern materials science and pharmaceutical development. These computational methods allow for the in silico exploration of possible solid-state forms of a molecule, each of which can exhibit different physical properties.

Prediction of Crystal Polymorphs

There is currently no available research in the public domain that focuses on the prediction of crystal polymorphs for this compound. The process of crystal structure prediction (CSP) involves generating a multitude of plausible crystal packing arrangements from the molecular structure and then ranking them based on their lattice energies, which are calculated using force fields or quantum mechanical methods. This computational screening can identify potentially stable or metastable polymorphs that may be accessible under different crystallization conditions. The lack of such studies for this compound indicates that its polymorphic landscape remains unexplored from a theoretical standpoint.

Simulation of Crystal Growth and Morphology

Similarly, there are no specific studies on the simulation of crystal growth and the prediction of the crystal morphology of this compound. Crystal morphology simulation, often performed using models such as the Bravais-Friedel-Donnay-Harker (BFDH) model or atomistic simulations, predicts the external shape of a crystal based on its internal crystal structure and the relative growth rates of its different faces. These simulations are instrumental in understanding and controlling the crystal habit, which can significantly impact properties like flowability and dissolution rate. Without a known crystal structure or dedicated simulation studies, the growth behavior and resulting morphology of this compound crystals cannot be theoretically described at this time.

Polymorphism and Solid State Characteristics

Identification and Characterization of Polymorphic Forms

A thorough search of scientific databases and literature reveals no specific studies focused on the identification and characterization of polymorphic forms of 3-Acetamido-4-chlorobenzamide. While the compound has been synthesized and used as an additive in crystallization studies of other related compounds, such as 2-acetamidobenzamide, its own polymorphic behavior has not been the subject of detailed investigation semanticscholar.orgresearchgate.net.

There is no published research detailing specific strategies for the isolation and crystallization of different polymorphic forms of this compound. General crystallization techniques, such as solvent evaporation, cooling crystallization, and anti-solvent addition, are commonly employed to screen for polymorphism in organic compounds. However, the application of these methods to this compound and the resulting solid forms have not been documented.

Without the identification of distinct polymorphic forms, no crystallographic data or descriptions of structural differences, such as variations in molecular conformation, hydrogen bonding patterns, or crystal packing, can be reported for this compound.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and solid-state nuclear magnetic resonance (ssNMR) are powerful tools for differentiating polymorphs. However, in the absence of identified polymorphs of this compound, no comparative spectroscopic data exists in the literature.

Interconversion Between Polymorphic Forms

Studies on the interconversion between different crystalline forms of a compound are crucial for understanding their relative stability and for controlling the solid form during manufacturing processes.

No solvent-mediated phase transformation studies for this compound have been reported. Such studies would involve slurrying the compound in different solvents to determine if a less stable form converts to a more stable one.

Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to investigate thermally induced phase transitions. There are no published reports of such analyses being performed to identify or characterize polymorphic transitions in this compound.

The field of solid-state chemistry and polymorphism is of paramount importance for the development of new materials with optimized properties. While the chemical synthesis of this compound has been described in the context of its use as a crystallization additive, a significant gap exists in the scientific literature regarding its own polymorphic behavior. Future research efforts are needed to explore the potential for polymorphism in this compound, which would involve systematic crystallization screening, characterization of any discovered solid forms, and investigation of their interconversion pathways. Such studies would not only contribute to the fundamental understanding of crystallization and polymorphism but also provide valuable information for any potential applications of this compound.

Role as Crystallization Additive

The investigation into the utility of this compound as a crystallization additive has also yielded no specific findings. Crystallization additives are crucial in controlling the crystal growth, size, and morphology of other compounds, which is of significant interest in various industries, including pharmaceuticals and materials science.

Influence on Crystal Growth and Morphology of Related Compounds

There are no documented studies observing the effect of this compound on the crystal growth and morphology of any related compounds. Such studies would typically involve crystallizing a target compound in the presence of varying concentrations of the additive and analyzing the resulting crystals.

Mechanistic Studies of Additive Effects

Consequently, without observational data, there are no mechanistic studies elucidating how this compound might interact with the crystal lattice of other molecules to modify their growth. Mechanistic insights are fundamental to the rational design of crystallization processes.

Exploration of Biological Activities and Mechanistic Insights in Vitro Focus

In Vitro Antimicrobial Activity

There is no available scientific literature detailing the in vitro antimicrobial activity of 3-Acetamido-4-chlorobenzamide.

Evaluation Against Bacterial Strains (Gram-Positive and Gram-Negative)

No studies have been published that evaluate the efficacy of this compound against any Gram-positive or Gram-negative bacterial strains.

Antifungal Activity Assessment

There are no published reports on the in vitro antifungal activity of this compound against any fungal species.

Structure-Activity Relationships for Antimicrobial Potency

Without experimental data on the antimicrobial activity of this compound and its analogues, no structure-activity relationships can be established.

Mechanistic Studies of Antimicrobial Action (e.g., cell wall disruption, enzyme inhibition)

The mechanism of antimicrobial action for this compound has not been investigated, as there is no evidence of its antimicrobial properties in the first place.

In Vitro Anticancer and Antiproliferative Activity

There is no publicly available research on the in vitro anticancer or antiproliferative activities of this compound.

Cytotoxicity Evaluation Against Cancer Cell Lines (e.g., MCF-7, HepG2, A-549, HT-29)

No studies have been found that assess the cytotoxic effects of this compound on any cancer cell lines, including but not limited to MCF-7, HepG2, A-549, or HT-29.

An extensive search of publicly available scientific literature and research databases has yielded no specific information regarding the in vitro biological activities of the chemical compound This compound .

Therefore, it is not possible to provide the requested detailed article focusing on the following areas for this specific compound:

Induction of Apoptosis and Cell Cycle Modulation (in vitro)

Enzyme Inhibition Studies (e.g., EGFR, BACE-1, VEGFR-2, p38α MAPK, Topoisomerase, Histone Deacetylase)

Structure-Activity Relationships for Anticancer Effects

Identification of Molecular Targets and Signaling Pathways (in vitro)

In Vitro Anti-inflammatory and Antioxidant Activity

This lack of information suggests that "this compound" may be a novel compound, a chemical intermediate, or a substance that has not been subjected to the specific biological and pharmacological screenings outlined in the request. Scientific research is a continuous process, and the biological properties of this particular compound may be investigated in the future.

In Vitro Anti-inflammatory and Antioxidant Activity

Correlation of Structure with Anti-inflammatory/Antioxidant Properties

While direct studies on this compound are absent, the anti-inflammatory and antioxidant potential of a molecule can be inferred by analyzing its structural components in the context of related compounds. The anti-inflammatory activity of benzamide (B126) derivatives is often linked to their ability to inhibit enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), which are key in the inflammatory cascade nih.gov.

The structure of this compound contains several key features:

A Benzamide Core: This central scaffold is common in many anti-inflammatory agents researchgate.net.

A Chlorine Substituent: The presence and position of halogen atoms can significantly influence a molecule's lipophilicity and electronic properties, which in turn affects its ability to cross cell membranes and interact with biological targets nih.govmdpi.com. Increased lipophilicity is often correlated with enhanced anti-inflammatory activity in non-steroidal anti-inflammatory drugs (NSAIDs) arabjchem.orgresearchgate.net. For instance, in related N-arylcinnamamides, the introduction of chlorine atoms was found to modulate antibacterial activity, highlighting the impact of halogenation mdpi.com.

An Acetamido Group: The acetamido group (-NHCOCH₃) can form hydrogen bonds, which may be crucial for binding to the active sites of target enzymes or receptors.

For related heterocyclic compounds like benzimidazoles, substitutions on the core ring structure are known to be critical for anti-inflammatory action, influencing interactions with targets such as COX and cannabinoid receptors nih.govnih.govresearchgate.net. The specific placement of the acetamido group at position 3 and the chloro group at position 4 on the benzamide ring would create a unique electronic and steric profile that would ultimately determine its specific anti-inflammatory and antioxidant activities, though this remains to be experimentally verified.

Other Investigated Biological Activities (In Vitro)

Beyond anti-inflammatory and antioxidant effects, the potential for other biological activities of this compound can be explored through various in vitro assays.

Receptor Binding Studies (in vitro, non-clinical)

Receptor binding assays are fundamental in pharmacology to determine if a compound interacts with specific receptors and to quantify the affinity of this interaction. These studies typically use cell membranes containing the receptor of interest and a radiolabeled ligand that is known to bind to the receptor. A test compound is added, and its ability to displace the radiolabeled ligand is measured, from which its binding affinity (expressed as Kᵢ or IC₅₀) can be calculated.

For substituted benzamides, a significant body of research has focused on their interaction with neurotransmitter receptors, particularly dopamine D2 receptors nih.govnih.gov. For example, compounds like Raclopride and Amisulpiride have shown high selectivity for dopamine receptors nih.gov. Other studies on N-acyl-dopamines, which share an amide linkage, have demonstrated selective binding to cannabinoid (CB₁) receptors nih.gov.

No receptor binding studies have been published for this compound. To determine its receptor binding profile, it would need to be screened against a panel of known receptors.

Due to the lack of experimental data for this compound, a data table for its receptor binding affinities cannot be provided. An example of how such data would be presented is shown below for illustrative purposes.

Illustrative Data Table: Receptor Binding Profile This table is a hypothetical example and does not represent real data for this compound.

| Receptor | Binding Affinity (Kᵢ, nM) |

|---|---|

| Dopamine D₂ | Data not available |

| Serotonin 5-HT₂ₐ | Data not available |

| Cannabinoid CB₁ | Data not available |

Enzyme Modulation Beyond Major Categories

Many drugs exert their effects by modulating the activity of enzymes. Beyond the common anti-inflammatory targets like COX, benzamide derivatives have been found to interact with a variety of other enzymes. For instance, certain N-substituted benzamides have been evaluated as inhibitors of histone deacetylases (HDACs), which are targets in cancer therapy researchgate.net. Similarly, amidino-substituted benzimidazoles have shown inhibitory activity against human dipeptidyl peptidase III (hDPP III) mdpi.com.

To ascertain the enzyme modulation profile of this compound, it would need to be tested in a broad range of in vitro enzyme inhibition assays. This would reveal if it has any significant activity against kinases, proteases, phosphatases, or other enzyme classes, which could suggest novel therapeutic applications.

Structure-Activity Relationship (SAR) General Principles

Structure-Activity Relationship (SAR) studies are essential for optimizing the potency and selectivity of a lead compound. For anti-inflammatory benzamides and related structures, several general SAR principles have been established:

Lipophilicity: As previously mentioned, lipophilicity, often influenced by halogen substituents, is a key factor. A quantitative structure-activity relationship (QSAR) review of NSAIDs confirmed that functional groups enhancing lipophilicity also tend to enhance anti-inflammatory activity arabjchem.orgresearchgate.net.

Substituent Position: The position of substituents on the aromatic ring dramatically influences activity. For benzimidazole anti-inflammatory agents, substitutions at the N1, C2, C5, and C6 positions are particularly important for modulating activity against various targets nih.govnih.govresearchgate.net. For this compound, the ortho-position of the chlorine relative to the acetamido group and the meta-position of the acetamido group relative to the benzamide's carbonyl are expected to be critical determinants of its biological function.

Hydrogen Bonding Capability: The amide and acetamido groups provide hydrogen bond donors and acceptors, which are often vital for anchoring a molecule within the binding site of a protein target.

Bioactivity Profiling and Target Deconvolution (in vitro)

Bioactivity profiling involves screening a compound against a large number of biological targets to identify its potential mechanisms of action and any off-target effects. This is often done using high-throughput screening methods.

Should initial screenings indicate that this compound has a specific biological effect (e.g., anti-proliferative, antimicrobial), the next step would be target deconvolution to identify the specific molecular target(s) responsible for this effect nih.govresearchgate.net. Affinity-based methods are a common approach, where the compound is immobilized on a solid support to "capture" its binding partners from cell lysates rsc.orgrsc.orgnih.gov. Identifying these protein targets is a crucial step for understanding the compound's mechanism and for further drug development nih.gov. For example, this approach identified the lipid-transfer protein Sec14p as the target for certain antifungal benzamides nih.gov.

No bioactivity profiling or target deconvolution studies have been performed on this compound. Such investigations would be necessary to move from a theoretical understanding to concrete knowledge of its biological function.

Future Research Directions and Potential Applications

Design and Synthesis of Novel Analogues for Enhanced Activity

The core structure of 3-Acetamido-4-chlorobenzamide is a versatile scaffold for the synthesis of novel analogues. Future research could focus on creating a library of related compounds to screen for enhanced biological or material properties. The design and synthesis of such analogues could proceed through several established chemical strategies.

Key Synthetic Strategies:

N-Substitution of the Amide: The primary amide group is a key site for modification. Alkylation, arylation, or acylation of the amide nitrogen can introduce a wide variety of functional groups, potentially altering the molecule's solubility, steric profile, and interaction with biological targets or material matrices.

Modification of the Acetamido Group: The acetyl group can be replaced with other acyl groups (e.g., propanoyl, benzoyl) to probe the effect of lipophilicity and size in this region of the molecule.

Alteration of Ring Substituents: The chloro and acetamido groups on the aromatic ring can be moved to other positions or replaced with other substituents (e.g., fluoro, bromo, methyl, methoxy (B1213986) groups). This would allow for a systematic study of how electron-donating or electron-withdrawing groups, as well as steric bulk, affect the compound's properties. For instance, replacing the chlorine with fluorine could alter crystal packing and electronic properties.

Bioisosteric Replacement: Key functional groups could be replaced with bioisosteres to modulate activity. For example, the amide bond could be replaced with a reverse amide, an ester, or a stable surrogate to improve metabolic stability in potential biological applications. The synthesis of various benzamide (B126) derivatives has been shown to be achievable through common reactions like esterification, cyanation, cyclization, and aminolysis. mdpi.com

A systematic approach to generating analogues would enable the exploration of structure-activity relationships (SAR), guiding the development of compounds with optimized characteristics for specific applications.

Table 1: Proposed Novel Analogues of this compound for Synthesis and Screening

| Modification Type | Position of Modification | Proposed Functional Group | Potential Impact |

|---|---|---|---|

| N-Substitution | Benzamide Nitrogen | -CH₃, -CH₂CH₃, -Phenyl | Altered solubility, steric hindrance, and binding affinity. |

| Acyl Group Exchange | Acetamido Group | Propanoyl, Butanoyl | Increased lipophilicity. |

| Halogen Substitution | Position 4 | -F, -Br, -I | Modified electronic properties and potential for halogen bonding. |

| Ring Substitution | Position 3 | -NH₂(amino), -NO₂(nitro) | Altered hydrogen bonding capability and electronic effects. |

Advanced Computational Studies for Predictive Modeling

Before embarking on extensive synthetic work, advanced computational studies can provide valuable insights into the potential properties of this compound and its theoretical analogues. These in silico methods can predict various characteristics, saving significant time and resources by prioritizing the most promising candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), could be employed to build predictive models. nih.gov These models correlate the three-dimensional structural features of a series of molecules with their biological activity or physical properties. For a library of virtual this compound analogues, a 3D-QSAR model could predict their potential efficacy, helping to identify key structural features that are essential for a desired outcome. nih.gov

Molecular Docking: If a specific protein target is hypothesized, molecular docking simulations can be used to predict the binding mode and affinity of this compound and its analogues. This technique places the molecule into the binding site of a target protein and calculates a score representing the strength of the interaction. This approach is instrumental in structure-based drug design and can reveal crucial interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of how the compound interacts with its environment over time. This can be used to assess the stability of a predicted binding pose from molecular docking, understand conformational changes in the target protein upon binding, and calculate binding free energies.

Table 2: Potential Computational Workflow for this compound Analogues

| Step | Computational Method | Objective | Expected Outcome |

|---|---|---|---|

| 1. Library Generation | Chemoinformatics Software | Create a virtual library of analogues based on synthetic feasibility. | A set of 3D structures for in silico screening. |

| 2. Property Prediction | ADME/Tox Modeling | Predict absorption, distribution, metabolism, excretion, and toxicity profiles. | Early filtering of candidates with poor predicted properties. |

| 3. Binding Prediction | Molecular Docking | Predict binding affinity and orientation to a specific target. | Ranking of analogues based on predicted binding scores. |

| 4. SAR Modeling | 3D-QSAR (CoMFA/CoMSIA) | Develop a predictive model for activity based on the training set. | Identification of key steric and electronic features for activity. |

| 5. Stability Analysis | Molecular Dynamics | Assess the stability of the ligand-target complex. | Confirmation of binding mode and refined energy calculations. |

Exploration of Material Science Applications (excluding direct human contact)

The functional groups within this compound make it an interesting candidate for research in material science, particularly in crystal engineering and the development of functional organic materials.

The presence of two amide groups provides robust hydrogen bond donors (N-H) and acceptors (C=O), which can direct the self-assembly of molecules into predictable supramolecular architectures such as chains, sheets, or tapes. researchgate.net The chlorine atom can participate in weaker interactions like halogen bonding, which is increasingly being used as a tool for designing crystal structures. mdpi.com

Future research could focus on:

Co-crystal Formation: Investigating the formation of co-crystals of this compound with other molecules (co-formers) to create new solid forms with tailored physical properties, such as solubility, stability, or melting point.

Polymorphism Studies: A thorough study of its crystallization under various conditions could reveal different polymorphic forms, each with unique crystal packing and properties.

Precursor for Polymers: The molecule could potentially serve as a monomer for the synthesis of novel polyamides or other polymers. The reactivity of the aromatic ring or the amide groups could be exploited in polymerization reactions, leading to materials with specific thermal or mechanical properties for specialized industrial applications.

Development of Advanced Analytical Methods for Detection and Quantification

To support any future research or application, robust analytical methods for the detection and quantification of this compound are essential. While no specific methods are currently published, standard techniques can be adapted and validated.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the most common approach. Future work would involve developing and validating such a method according to ICH guidelines. ekb.eg This includes optimizing the mobile phase composition, column type, flow rate, and detection wavelength to achieve good separation from impurities and degradation products. lcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For higher sensitivity and selectivity, especially for quantification in complex matrices, an LC-MS/MS method could be developed. This technique would be crucial for tracking the compound in environmental studies or in monitoring its conversion in chemical reactions.